Journal Name:Polymer Science, Series B
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Density Functional Theory Insights of phonons modes behaviours in AlScN for surface acoustic wave applications
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.mtcomm.2023.106753
In this work, we investigate the phonons modes behaviors of scandium-doped aluminum nitride (Sc-AlN) using first-principles density functional theory (DFT). We analyze the phononic dispersion, phonon density of states, group velocity, and Raman spectra of ScAlN for various scandium concentrations and compare them with undoped AlN. Our results show that Sc doping is significantly affect the phononic properties of AlN, including the formation of defect states within the phononic band gap and changes in the group velocities of phonon modes. Our analysis reveals that the introduction of Sc dopants causes a notable narrowing of the phononic band gap in AlN. Additionally, we observe a zero group velocity in the band gap, indicating the suppression of phononic transmission through the material. Moreover, Sc doping also affects the Raman spectrum of AlN, by inducing new vibrational modes. The known E2(high) peak in the Raman spectrum of AlN shifts to lower frequencies upon Sc doping, and new peaks appear due to the interactions of scandium and the AlN lattice. Our findings highlight the importance of understanding the effects of dopants on the phononic properties of AlScN and have implications for the design and optimization of AlScN-based devices for acoustic wave applications
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A novel method to improve the morphology of Bi2212 film by PVA-assisted Pechini sol-gel method
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.mtcomm.2023.106740
Bi2212 high-temperature superconducting thin films (HTSFs) have emerged as the most promising material for terahertz (THz) devices due to their intrinsic Josephson effect. Enhancing the surface smoothness of these films is crucial for their practical application. In this study, metal nitrates were utilized as the raw material to prepare Bi2212 HTSFs on SrTiO3 (100) substrates using the Pechini sol-gel method. The chelating agent ethylenediamine tetraacetic acid (EDTA) and the surfactant polyvinyl alcohol (PVA) were employed to improve the dissolution characteristics of Bi2212 solution. The influence of various parameters such as sintering temperatures, surfactant concentrations, and metal ion ratios was systematically investigated to assess the phase purity, crystallinity, surface morphology, and electrical properties of the Bi2212 superconducting thin films. The results demonstrated that a higher concentration of PVA led to reduced solubility of the Bi2212 solution. Notably, when the PVA concentration was set at 1%, the fabricated Bi2212 thin film exhibited exceptional epitaxial properties, enhanced Bi2212 phase purity, reduced surface roughness, and higher Tc. These outcomes provide valuable insights for the development of Bi2212 HTSFs in superconducting devices, as they serve as a reference point for achieving optimal film characteristics.
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First-principles study of active element (K, Ca, Na, Y) adsorption on Fe2B (002) surface
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-24 , DOI: 10.1016/j.mtcomm.2023.106734
Traditional experiments have a certain degree of trial and error, and the cost is high. Compared with the traditional experimental method, this work adopts the first-principles method to simulate the controlled growth of active elements adsorbed on the surface of Fe2B, and the adsorption energy, electronic structure and bond formation of active atoms (K, Ca, Na, Y) on the Fe2B (002) surface are analyzed. The results showed that, based on adsorption energy, K atoms were most easily adsorbed on the surface of Fe2B (002) with the best adsorption performance compared to Ca, Na and Y atoms. The most stable adsorption sites at different termination ends were also different. For the adsorption of the active atom at the B termination, the most stable adsorption site was the bridge site (B) compared to the other sites. In Fe the terminal, its stable adsorption site varied with the activity energy of different active elements. By analyzing the electronic structure and bonding, it was found that the K, Ca, Na and Y atoms were more metallic at the Fe terminations than at the B terminations. K, Ca, Na and Y atoms formed mixed ionic/metal bonds with the Fe termination. Mixed ionic/metallic bonds were formed between the Y atoms and the B termination, while ionic bonds were formed between the K, Ca, and Na atoms and the B termination.
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Mechanism of the discharge behavior in Electromagnetic pulse welding: combination of electron emission and electric field
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.mtcomm.2023.106726
The analysis of transient phenomena in electromagnetic pulse welding is of great interest for unraveling the underlying principles. This research systematically investigates the mechanism of the discharge phenomenon by integrating finite element modeling with surface morphology analysis. The results revealed that the discharge area is discretely distributed on the surface, primarily concentrated around the welding area where the severe collision occurs. In contrast, when the collision is eliminated, the discharge is confined only to the edge. Given a fixed input energy, the discharge ablation on the surface is more pronounced for materials with a low work function. The research further establishes that both electron emission and the intense electric field contribute to the discharge behavior. This discharge behavior subsequently leads to high temperatures in the discharge area, facilitating element diffusion and shock wave generation. However, intermetallic compounds are not observed due to the brief duration of the discharge. This study illuminates the adverse effects of the collision and provides profound insights into the dynamic behaviors during welding. The findings offer valuable theoretical guidelines for the development and optimization of welding processes.
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Computational Modelling and Analysis of Thermoacoustic Behaviour of Carbon Nanotube-Reinforced Plant Fibre Epoxy Composite – An Extensive Review
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.mtcomm.2023.106717
This article reported an inclusive review of naturally available fruit/plant fibres with and without hybridisation of synthetic fibre (glass/carbon/nanotube) for the thermoacoustic purposes. The environmental sustainability and conservation have prompted the usage of renewable and bio-based materials in a variety of applications. The use of fibre reinforced polymeric (FRP) composite is gaining importance due to its exceptional properties. Further, to make these materials eco-friendlier, and renewable to safeguard the nature for the efficient use of available resources. In general, the natural (plant) fibres have a few opposing characteristics while compared to the synthetic fibres, i.e. available easily, less costly, lighter, biodegradable, non-toxic and eco-friendly. The load bearing performances of natural fibres lower in comparison to the synthetic fibres are less according to the mechanical strength and impact to environment. Combining the natural and synthetic fibres to produce a hybrid composite where the shortcomings of one are balance by the other. Thus, minimum cost and sustainability are accomplished with adequate mechanical characteristics. This research presents an overview of characterization, hybridization, interfacial bonding and vibro-acoustic responses of hybrid composite at normal or elevated temperature using various computational techniques with and without help of available computational tool. The primary aim of this review is to study the natural FRP hybrid composites, highlighting and improving their qualities while decreasing the product’s environmental effect using the hybridisation processes.
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Adsorption and sensing properties of ZrSe2 monolayer modified with transition metal for CO2, NO2 and SO2 gases: first-principles calculations
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.mtcomm.2023.106698
In this study, the adsorption of three industrial gases (CO2, NO2 and SO2) on ZrSe2 monolayers with modified transition metal (TM=Y, Zr, Nb, Mo, Rh, Ru, Pd, Ag) are calculated using first-principles methods for possible applications of different TM-ZrSe2 as industrial gas sensors and adsorbents. Studying the density of states (DOS), adsorption energy (Eads), charge transfer (Q), charge difference density (CDD), work function (W) and recovery time of three kinds of gas molecules adsorbed on TM-ZrSe2 monolayers and their sensing performance are evaluated. The findings reveal that CO2 gas molecules are more likely to be adsorbed on Zr-ZrSe2 monolayer, NO2 is apt to be adsorbed on Y-ZrSe2 monolayer, and SO2 gas molecules have stronger adsorption behavior on Zr-ZrSe2 monolayer. The analysis of CDD and DOS shows that the Eads of gas molecules are related to charge transfer and orbital hybridization. Additionally, the degree of electron migration is shown by the transformation of the work function's magnitude. In summary, the effectiveness of TM-ZrSe2 as sensing materials in various gas sensors is assessed, and the desorption times are compared. We anticipate that this work will offer fresh perspectives and a theoretical basis for the possible application of the TM-ZrSe2 monolayer layer to the sensing and processing of three gases.
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Effect of calcium leaching on the characteristics of chloride physical adsorption and chemical binding of cement-based materials
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.mtcomm.2023.106715
Chloride corrosion is an important reason for the degradation of bearing capacity of reinforced concrete structures. When chloride ions transport from external environment into concrete, a part of ions will be bound by the cement matrix through the behaviors of chemical binding and physical adsorption. In this paper, the cement paste samples (R0, R5 and R15) with different degrees of calcium leaching are prepared to investigate the chloride binding capacity, by performing the experiment of chloride isothermal adsorption and desorption. In the experiment, the R0, R5 and R15 are immersed into NaCl-CH composite solutions with different chloride concentrations (Cf-Cl). The change of total binding chloride ion (TBCI), physically adsorbed chloride ion (PACI) and chemically bound chloride ion (CBCI) concentrations in the samples with Cf-Cl is obtained. Then, the linear and nonlinear adsorption laws are adopt to fit the experimental data of chloride concentrations, and the most appropriate adsorption laws are determined separately for the behaviors of TBCI, PACI and CBCI. Finally, the equations for chloride binding capacity of R0, R5 and R15 are obtained, which can be used to analyze the capacity of TBCI, PACI and CBCI of cement-based materials subjected to calcium leaching.
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DFT investigation of metal-decorated silicon carbide nanosheets for the adsorption of NH3
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.mtcomm.2023.106704
The threat that ammonia (NH3) poses in various human activity environments drives the necessity of sensors of higher sensitivity. Two-dimensional (2D) materials have attracted attention for this particular purpose, with 2D silicon carbide being one prospect for this application. However, this potential use has been relatively unexplored. In this work, we study the adsorption of NH3 on pristine and metal (Li, Na, Mg, Ca, Ag, Au, Cu, Pd, and Ti) decorated silicon carbide monolayers (2D-SiC) using a first-principles approach based on Density-Functional Theory. Energetic analyses were performed to determine the enhancement or deterioration of the NH3 adsorption capacities of the 2D-SiC. The results show that the Ag- and Au-decorated monolayers are the best candidates for NH3 capturing due to the large adsorption energies found in these systems.
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Effect of pre-oxidation at 850°C under low oxygen pressure on the zinc liquid corrosion resistance of Fe-20Cr-5B-3Al alloy
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.mtcomm.2023.106709
In the process of hot-dip galvanizing, components working in liquid zinc for a long period of time naturally corrode and fail prematurely. Meanwhile, Cr and Al elements can be used to improve the corrosion resistance of Fe-B alloy in Zn liquid, unfortunately, the α-Fe matrix still gets preferentially corroded. In this work therefore, pre-oxidation is performed under a low oxygen pressure to form oxides of Cr2O3, Al2O3 and FeCr2O4 on the surface of the alloy, which effectively prevents the diffusion of zinc liquid. The oxidation behavior of Fe-5B-20Cr-3Al alloy at 850°C is then analyzed by thermodynamic calculation and experimentally studied. The corrosion properties of the pre-oxidized alloy in Zn-55 wt.% Al liquid and pure zinc liquid are subsequently investigated. Findings revealed that the oxide film forms under oxygen pressure of 10-20.5 atm. is dense, and the thickness reaches 8 μm. Moreover, FeCr2O4 and a small amount of B and Cr oxides are distributed in the upper part of the oxide film, coupled with internal oxidation of Al2O3 on the α-Fe phase. These ensure the continuity and compactness of the oxide film, thus exhibiting the best corrosion resistance to zinc liquid and zinc aluminum liquid. Consequently, pre-oxidation of Fe-5B-20Cr-3Al alloy under low oxygen pressure at 850 °C is proposed as an efficient method to ensure corrosion resistance of the alloy in a zinc-aluminum solution.
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Preparation of a high-performance N-defect ZnO@g-C3N4 nanocomposite and its photocatalytic degradation of tetracycline
Polymer Science, Series B ( IF 0 ) Pub Date: 2023-07-25 , DOI: 10.1016/j.mtcomm.2023.106732
In this study, pure ZnO and N-deficient g-C3N4(CN)were synthesized by co-precipitation method and simple calcination method, respectively. In addition, ZnO was impregnated on the surface of CN with mass percentages of 5, 10, 15, 20, 25 and 30 respectively. In addition, these materials were characterized by XRD, UV-Vis-DRS, TEM, SEM, PL and FT-IR. As a prepared material, the catalytic activity of tetracycline in wastewater was tested under visible light irradiation. The results showed that among all these catalysts, 10 wt% ZnO/g-C3N4 (ZN)showed better catalytic activity. When the mass ratio of ZN was 1: 10 and the calcination temperature was 550℃, the interlayer spacing, specific surface area and pore volume were larger, and the tetracycline removal rate and catalytic performance were the best. At the initial concentration of 20 ml/L and the addition of 50 mg catalyst, the degradation rate of tetracycline hydrochloride reached 93.47% within 120 min with ZN (0.10). The degradation rate reached nearly 100% at 80 min after adding H2O2. Advanced oxidation process can greatly promote the degradation of wastewater and has guiding significance in large-scale industrial application in the future.
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